
2-((2-Amino-2-carboxyethyl)thio)tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-2-carboxyethyl)thio)tryptophan is a derivative of tryptophan, an essential amino acid This compound features a unique structure where a thioether linkage connects the tryptophan moiety to a cysteine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-2-carboxyethyl)thio)tryptophan typically involves the reaction of tryptophan with a cysteine derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether bond. The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis, where specific enzymes catalyze the formation of the thioether bond. This method is advantageous due to its specificity and mild reaction conditions, which are suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Amino-2-carboxyethyl)thio)tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various acylating or alkylating agents under controlled pH conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol derivatives.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-((2-Amino-2-carboxyethyl)thio)tryptophan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized biomaterials.
Mecanismo De Acción
The mechanism of action of 2-((2-Amino-2-carboxyethyl)thio)tryptophan involves its interaction with various molecular targets, primarily proteins. The thioether linkage can influence protein folding and stability, affecting the protein’s function. This compound can also participate in redox reactions, impacting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: The parent amino acid, essential for protein synthesis.
Cysteine: Another amino acid with a thiol group, involved in redox reactions.
Selenocysteine: Similar to cysteine but contains selenium, known for its role in antioxidant enzymes.
Uniqueness
2-((2-Amino-2-carboxyethyl)thio)tryptophan is unique due to its combined features of tryptophan and cysteine, allowing it to participate in a broader range of biochemical reactions. Its thioether linkage provides additional stability and reactivity compared to its parent compounds .
Propiedades
Número CAS |
550-94-7 |
|---|---|
Fórmula molecular |
C14H17N3O4S |
Peso molecular |
323.37 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m0/s1 |
Clave InChI |
MGVCAXMLCYZGFI-RGURZIINSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
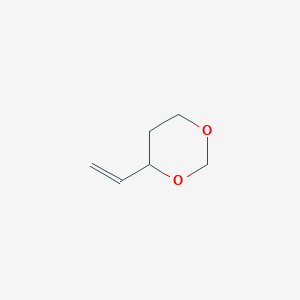
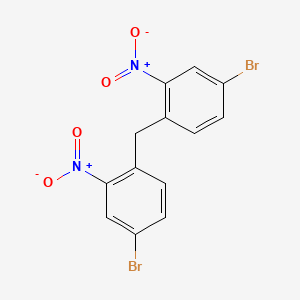
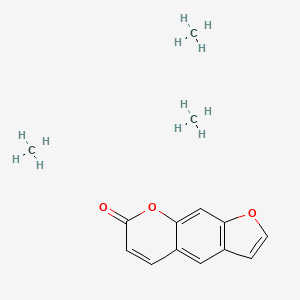
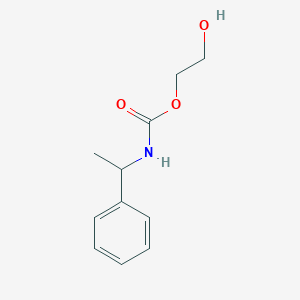
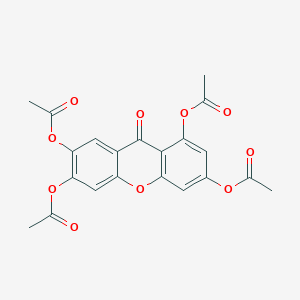
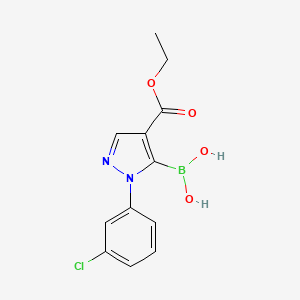
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
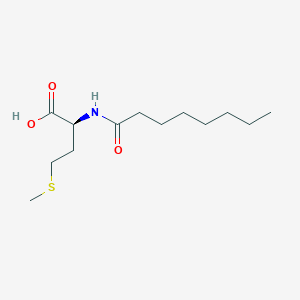
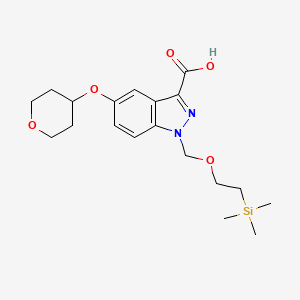
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
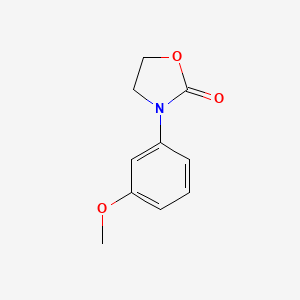
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
